(2E)-3-[4-(allyloxy)phenyl]acrylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(4-prop-2-enoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-2-9-15-11-6-3-10(4-7-11)5-8-12(13)14/h2-8H,1,9H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQXWLNXUBMIEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Cinnamic Acid Derivative Chemistry
(2E)-3-[4-(allyloxy)phenyl]acrylic acid is a derivative of cinnamic acid, a naturally occurring aromatic carboxylic acid that serves as a central intermediate in the biosynthesis of numerous secondary metabolites in plants, including lignins, flavonoids, and coumarins. thepharmajournal.com The fundamental structure of cinnamic acid consists of a phenyl ring attached to an acrylic acid group, existing typically in the more stable trans (E) configuration. nih.gov
The versatility of the cinnamic acid scaffold allows for a wide array of derivatives through substitution on the phenyl ring. These modifications significantly influence the molecule's physicochemical properties and biological activities. nih.gov Hydroxylated derivatives, such as p-coumaric acid, caffeic acid, and ferulic acid, are abundant in fruits, vegetables, and grains and are well-documented for their potent antioxidant properties. nih.govmdpi.com The antioxidant capacity is often attributed to the phenolic hydroxyl groups, which can effectively scavenge free radicals. mdpi.comjocpr.com Beyond antioxidant effects, the cinnamic acid family exhibits a remarkable spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties. nih.govnih.govresearchgate.net The specific nature and position of substituent groups on the phenyl ring are critical in defining the biological efficacy and mechanism of action of each derivative. nih.gov
The following table summarizes key examples of naturally occurring cinnamic acid derivatives and their recognized biological activities, providing a framework for understanding the chemical class to which this compound belongs.
| Derivative Name | Substitution Pattern | Key Biological Activities |
| p-Coumaric acid | 4-hydroxy | Antioxidant, Anti-inflammatory mdpi.com |
| Caffeic acid | 3,4-dihydroxy | Antioxidant, Anticancer, Anti-inflammatory nih.govnih.gov |
| Ferulic acid | 4-hydroxy-3-methoxy | Antioxidant, Neuroprotective, Antidiabetic nih.govnih.gov |
| Sinapic acid | 4-hydroxy-3,5-dimethoxy | Antioxidant, Anti-inflammatory nih.govmdpi.com |
Significance of Allyloxy Functionality in Organic Compounds
The allyloxy group is an organic functional group with the structure CH₂=CHCH₂O−. It is composed of an allyl group (CH₂=CHCH₂) linked to the parent molecule via an ether bond. wikipedia.orgucla.edu This functionality imparts distinct reactivity and properties to a molecule, making it significant in various areas of organic chemistry.
A primary role of the allyl group in synthetic chemistry is as a protecting group for alcohols and phenols. organic-chemistry.org Allyl ethers are valued for their stability across a wide range of acidic and basic conditions, allowing other chemical transformations to be performed on the molecule without affecting the protected hydroxyl group. organic-chemistry.org The allyl group can be selectively removed under specific, mild conditions, often involving palladium catalysts, which preserves other sensitive functional groups within the molecule. organic-chemistry.org
From a reactivity standpoint, the allyl group possesses a unique feature known as the allylic position—the saturated carbon atom adjacent to the double bond. curlyarrows.com C-H bonds at this position are weaker than typical sp³ C-H bonds, rendering them more susceptible to reactions such as oxidation and radical substitution. wikipedia.org Furthermore, the allyl system can effectively stabilize adjacent carbocations, carbanions, or free radicals through resonance, where the charge or unpaired electron is delocalized over the three-carbon system. curlyarrows.com This stabilization makes the allyl group a valuable reactive intermediate in many organic reactions. curlyarrows.com When incorporated into a larger molecule like (2E)-3-[4-(allyloxy)phenyl]acrylic acid, the allyloxy group modifies the electronic properties of the phenyl ring and introduces a site for potential further chemical modification.
| Feature | Description | Significance in Organic Chemistry |
| Structure | CH₂=CHCH₂O− | An allyl group attached via an ether linkage. wikipedia.org |
| Protecting Group | Stable to many reagents but can be cleaved selectively. | Used to mask reactive hydroxyl groups during multi-step synthesis. organic-chemistry.org |
| Allylic Position | The sp³-hybridized carbon adjacent to the C=C double bond. | A site of enhanced reactivity for substitution and oxidation reactions. wikipedia.orgcurlyarrows.com |
| Resonance Stabilization | Capable of delocalizing adjacent positive charges, negative charges, or unpaired electrons. | Facilitates the formation of stable reaction intermediates. curlyarrows.com |
Overview of Research Trajectories for Similar Molecular Architectures
Established Synthetic Pathways
The principal synthetic strategies for this compound involve forming the carbon-carbon double bond of the acrylic acid side chain or introducing the allyl group onto a pre-existing phenolic structure.
Aldol (B89426) Condensation Approaches and Variants
Aldol-type condensation reactions are a cornerstone for the formation of α,β-unsaturated carbonyl compounds. In the context of synthesizing this compound, this typically involves the reaction of an aromatic aldehyde with a compound containing an active methylene (B1212753) group. Variants such as the Knoevenagel and Perkin reactions are particularly relevant.
The Knoevenagel condensation provides a direct route to the target compound. This reaction involves the condensation of 4-(allyloxy)benzaldehyde with a compound possessing an active methylene group, such as malonic acid. The reaction is typically catalyzed by a weak base, like pyridine (B92270) or piperidine (B6355638). The initial condensation product undergoes subsequent decarboxylation to yield the desired acrylic acid. A modification of this, the Doebner modification, specifically uses pyridine as a solvent and catalyst, often leading to high yields of the cinnamic acid derivative. The reaction of acrolein and malonic acid in pyridine, for instance, results in trans-2,4-pentadienoic acid after the loss of carbon dioxide. wikipedia.org
The Perkin reaction is another viable, though less direct, method. This reaction involves the condensation of an aromatic aldehyde, in this case, 4-(allyloxy)benzaldehyde, with an acid anhydride (B1165640), typically acetic anhydride, in the presence of the alkali salt of the corresponding acid (e.g., sodium acetate). iitk.ac.inbyjus.comlongdom.orglibretexts.orgwikipedia.org This process yields an α,β-unsaturated aromatic acid. libretexts.org The reaction generally requires elevated temperatures.
Nucleophilic Substitution Strategies for Allyloxy Group Introduction
An alternative and widely used strategy involves the introduction of the allyloxy group via a nucleophilic substitution reaction, most commonly the Williamson ether synthesis. This approach can be advantageous if the precursor, (2E)-3-(4-hydroxyphenyl)acrylic acid (p-coumaric acid) or its ester, is readily available.
The Williamson ether synthesis involves the deprotonation of the hydroxyl group of p-coumaric acid or its ester (e.g., methyl p-coumarate) with a suitable base to form a phenoxide ion. This is followed by a nucleophilic attack on an allyl halide, such as allyl bromide or allyl chloride. mdpi.com Common bases used for this transformation include potassium carbonate, sodium hydroxide (B78521), or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972). For instance, the synthesis of (E)-3-[4-(pent-4-en-1-yloxy)phenyl]acrylic acid is achieved by reacting 4-hydroxy-cinnamic acid with 5-bromo-1-pentene (B141829) in the presence of potassium hydroxide. mdpi.com Similarly, the synthesis of (2E)-3-(4-isopropoxyphenyl)acrylic acid can be achieved by reacting methyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate with 2-iodopropane (B156323) in the presence of caesium carbonate, followed by hydrolysis of the ester. chemicalbook.com
Direct Coupling Reactions and Catalytic Systems (e.g., Palladium-Catalyzed)
Modern cross-coupling reactions, particularly those catalyzed by palladium, offer powerful and versatile methods for forming the carbon-carbon bond of the acrylic acid side chain. The Mizoroki-Heck reaction is a prominent example.
The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. organic-chemistry.orgwikipedia.orglibretexts.orgnih.gov To synthesize this compound via this method, 4-(allyloxy)iodobenzene or 4-(allyloxy)bromobenzene would be coupled with acrylic acid or one of its esters (e.g., methyl acrylate (B77674) or ethyl acrylate). The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), a phosphine (B1218219) ligand, and a base (e.g., triethylamine (B128534) or potassium carbonate). wikipedia.org If an acrylate ester is used, a subsequent hydrolysis step is required to obtain the final carboxylic acid. This reaction typically exhibits high stereoselectivity, favoring the formation of the (E)-isomer. organic-chemistry.org
Claisen-Schmidt Condensation Strategies
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.orgrsc.orgscispace.com This reaction is a specific type of crossed aldol condensation. wikipedia.org For the synthesis of this compound, 4-(allyloxy)benzaldehyde would be reacted with an enolizable carbonyl compound. While this reaction is more commonly used to synthesize chalcones (α,β-unsaturated ketones), it can be adapted to produce acrylic acids. For example, reacting 4-(allyloxy)benzaldehyde with acetone would initially form an unsaturated ketone, which would require further oxidation to yield the desired carboxylic acid. A more direct approach would be to react 4-(allyloxy)benzaldehyde with a compound like pyruvic acid, followed by decarboxylation.
Precursor Compounds and Starting Material Considerations
The choice of synthetic route is often dictated by the availability and cost of the starting materials. The key precursors for the synthesis of this compound are:
4-(Allyloxy)benzaldehyde : This is a crucial starting material for condensation reactions such as the Knoevenagel, Perkin, and Claisen-Schmidt reactions. It can be synthesized from 4-hydroxybenzaldehyde (B117250) and an allyl halide via the Williamson ether synthesis.
(2E)-3-(4-Hydroxyphenyl)acrylic acid (p-Coumaric acid) or its esters : These compounds are the primary precursors for the introduction of the allyloxy group via nucleophilic substitution (Williamson ether synthesis). p-Coumaric acid is a naturally occurring compound, which can make it an attractive and potentially renewable starting material.
4-Halogenated Allyloxybenzenes : Specifically, 4-(allyloxy)iodobenzene or 4-(allyloxy)bromobenzene are the precursors for palladium-catalyzed Heck coupling reactions. These can be prepared from 4-halophenols via Williamson ether synthesis or from allyloxybenzene through halogenation.
Malonic acid, Acetic Anhydride, and Acrylic Acid Esters : These are the common reagents that provide the three-carbon acrylic acid backbone in Knoevenagel, Perkin, and Heck reactions, respectively.
| Precursor Compound | Synthetic Route |
|---|---|
| 4-(Allyloxy)benzaldehyde | Knoevenagel Condensation, Perkin Reaction, Claisen-Schmidt Condensation |
| (2E)-3-(4-Hydroxyphenyl)acrylic acid (p-Coumaric acid) | Williamson Ether Synthesis |
| 4-Halogenated Allyloxybenzenes | Heck Reaction |
Green Chemistry Principles in Synthesis Design
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical processes. Key considerations include:
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov Catalytic reactions, such as the Heck reaction, generally have a higher atom economy than stoichiometric reactions. Condensation reactions that produce water as the only byproduct also fare well in this regard.
Use of Renewable Feedstocks : Utilizing p-coumaric acid, a naturally occurring phenolic compound, as a starting material aligns with the principle of using renewable resources.
Safer Solvents and Auxiliaries : Efforts can be made to replace hazardous solvents. For example, in the Williamson ether synthesis, exploring greener solvent alternatives to DMF, or using phase-transfer catalysis in aqueous media, can significantly improve the environmental profile of the synthesis. researchgate.net Some Claisen-Schmidt reactions have been reported to proceed in high yield in the absence of a solvent. wikipedia.org
Energy Efficiency : Employing microwave-assisted synthesis can significantly reduce reaction times and energy consumption, particularly in reactions that traditionally require prolonged heating, such as the Williamson ether synthesis. mdpi.com Reactions that can be conducted at ambient temperature and pressure are also preferred. nih.gov
Catalysis : The use of catalytic reagents is superior to stoichiometric ones. nih.gov Palladium-catalyzed reactions like the Heck coupling are a prime example, where a small amount of catalyst can generate a large amount of product.
Reduction of Derivatives : Synthetic routes that avoid the use of protecting groups are generally preferred as this reduces the number of steps and the amount of waste generated. For instance, directly reacting 4-hydroxycinnamic acid in the Williamson ether synthesis, if selective for the phenolic hydroxyl group, would be preferable to a route that requires protection of the carboxylic acid.
| Green Chemistry Principle | Application in Synthesis |
|---|---|
| Atom Economy | Preferring catalytic reactions (e.g., Heck) and condensation reactions. |
| Renewable Feedstocks | Using naturally derived p-coumaric acid as a precursor. |
| Safer Solvents | Exploring aqueous media with phase-transfer catalysts or solvent-free conditions. |
| Energy Efficiency | Utilizing microwave irradiation to reduce reaction times and energy input. |
| Catalysis | Employing palladium catalysts for efficient C-C bond formation. |
| Reduce Derivatives | Designing synthetic pathways that avoid protection/deprotection steps. |
Stereochemical Control in (2E)-Isomer Synthesis
Achieving a high degree of stereoselectivity for the (E)-isomer is critical in the synthesis of 3-[4-(allyloxy)phenyl]acrylic acid. The geometry of the double bond significantly influences the compound's properties and biological activity. Several synthetic methods are employed to control this stereochemical outcome, primarily the Knoevenagel condensation, Perkin reaction, and Heck reaction.
Knoevenagel Condensation: This reaction involves the condensation of 4-(allyloxy)benzaldehyde with a compound containing an active methylene group, such as malonic acid. The reaction is typically catalyzed by a weak base like pyridine or piperidine. wikipedia.orgresearchgate.net The Doebner modification of this reaction utilizes pyridine as the solvent, and the condensation is often followed by decarboxylation to yield the cinnamic acid derivative. wikipedia.org While the Knoevenagel condensation can sometimes produce a mixture of (E) and (Z) isomers, the (E)-isomer is generally the thermodynamically more stable product. Reaction conditions can be optimized to favor its formation, as both isomers can equilibrate, leading eventually to the more stable (E)-isomer. wikipedia.org
Perkin Reaction: The Perkin reaction offers another route by condensing an aromatic aldehyde (4-(allyloxy)benzaldehyde) with an acid anhydride (e.g., acetic anhydride) in the presence of the alkali salt of the acid (e.g., sodium acetate). wikipedia.orglongdom.org This method is well-established for producing α,β-unsaturated aromatic acids and is known to exhibit a high degree of stereoselectivity, predominantly yielding the trans or (E)-isomer. longdom.orglongdom.org The mechanism involves an aldol-type condensation followed by dehydration, where the steric interactions in the transition state favor the formation of the (E)-product.
Heck Reaction: The palladium-catalyzed Heck reaction is a powerful tool for carbon-carbon bond formation and is particularly noted for its excellent stereoselectivity. matthey.comorganic-chemistry.org In this approach, an aryl halide, such as 4-bromoanisole (B123540) which would be allylated to 1-allyloxy-4-bromobenzene, is coupled with acrylic acid in the presence of a palladium catalyst and a base. doi.org The reaction mechanism typically proceeds via a syn-addition of the aryl-palladium complex to the double bond, followed by a syn-elimination of palladium hydride, which overwhelmingly results in the formation of the trans or (E)-substituted alkene. organic-chemistry.org This method's outstanding trans selectivity makes it highly reliable for synthesizing the desired (2E)-isomer. organic-chemistry.org
| Reaction | Reactants | Typical Catalyst/Reagent | Stereoselectivity |
| Knoevenagel Condensation | 4-(allyloxy)benzaldehyde, Malonic acid | Piperidine, Pyridine wikipedia.org | Predominantly (E) isomer (thermodynamically favored) |
| Perkin Reaction | 4-(allyloxy)benzaldehyde, Acetic anhydride | Sodium acetate wikipedia.org | High selectivity for (E) isomer longdom.org |
| Heck Reaction | 1-allyloxy-4-halobenzene, Acrylic acid | Palladium catalyst (e.g., Pd/C) matthey.com | Excellent selectivity for (E) isomer organic-chemistry.org |
Yield Enhancement and Purity Considerations
Maximizing yield and ensuring product purity are paramount in any synthetic process. For this compound, optimization of reaction conditions and effective purification techniques are key.
Yield Enhancement: In the Knoevenagel condensation , reaction yields can be significantly improved by optimizing the solvent and catalyst system. For instance, replacing the traditional solvent pyridine with 1,4-dioxane (B91453) has been shown to increase yields from 83% to 88% in the synthesis of a related hydroxyphenyl acrylic acid. researchgate.net Furthermore, green chemistry approaches, such as solvent-free conditions using environmentally benign amine catalysts, can also lead to high conversion rates and excellent yields. researchgate.net The use of microwave irradiation has been demonstrated to dramatically shorten reaction times from hours to minutes while maintaining high yields. researchgate.net
For the Heck reaction , the choice of catalyst, base, and solvent is crucial. The development of biphasic aqueous-organic systems allows for the coupling of water-soluble acrylates with organic-soluble aryl halides. researchgate.net This not only facilitates the reaction but also simplifies catalyst recycling and product separation, leading to high cumulative turnover numbers (TON) and turnover frequencies (TOF). researchgate.net
Purity Considerations: The primary method for purifying the final product is recrystallization. Following the reaction, the crude product is typically isolated by acidifying the reaction mixture, which causes the carboxylic acid to precipitate. chemicalbook.com This solid can then be collected by filtration. However, this initial precipitate may contain unreacted starting materials or byproducts. Recrystallization from a suitable solvent system, such as an ethanol-water mixture, is a common and effective method to obtain the product in high purity. researchgate.net The purity of the synthesized compound can be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS). researchgate.netbrazilianjournals.com.br The use of sonochemistry in the Knoevenagel synthesis has been shown to produce products of high purity after recrystallization, as suggested by GC-MS analysis. brazilianjournals.com.br
| Method | Optimization Strategy | Effect on Yield/Purity |
| Knoevenagel | Use of 1,4-dioxane instead of pyridine researchgate.net | Increased yield |
| Knoevenagel | Solvent-free conditions researchgate.net | High conversion, environmentally friendly |
| Knoevenagel | Microwave irradiation researchgate.net | Drastically reduced reaction time, excellent yields |
| Heck Reaction | Biphasic (aqueous-organic) system researchgate.net | Facilitates catalyst recycling and product separation |
| General | Recrystallization researchgate.netbrazilianjournals.com.br | High purity of the final product |
| General | Acidification and precipitation chemicalbook.com | Effective for initial product isolation |
Scalability of Synthetic Procedures
The transition from a laboratory-scale synthesis to a larger, industrial-scale process requires consideration of cost, safety, efficiency, and environmental impact.
The Knoevenagel condensation presents several advantages for scalability. The development of solvent-free or "green" protocols reduces the need for large volumes of hazardous solvents like pyridine, which is a significant benefit for both environmental and cost reasons. researchgate.net Procedures that can be performed at room temperature or with gentle heating are also more energy-efficient on a large scale. Methodologies utilizing ultrasound have been successfully applied to multigram synthesis, demonstrating a 24-fold reduction in reaction time and increased yields, highlighting a viable path for scale-up. brazilianjournals.com.br
The Heck reaction , while highly effective, can face scalability challenges related to the cost and recovery of the palladium catalyst. However, the use of heterogeneous catalysts, such as palladium on carbon (Pd/C), can mitigate this issue as the catalyst can be easily recovered by filtration and potentially reused. matthey.com The development of aqueous-biphasic catalytic systems further enhances scalability by simplifying the separation of the product from the catalyst, which remains in a separate phase. researchgate.net
Reactions Involving the Acrylic Acid Moiety
The acrylic acid portion of the molecule, consisting of a carboxylic acid group conjugated with a carbon-carbon double bond, is susceptible to a range of reactions typical for α,β-unsaturated carboxylic acids. These include reactions at the carboxyl group, such as esterification and amidation, as well as reactions involving the double bond, like Michael additions and hydrogenation.
Esterification Reactions and Ester Derivatives
The carboxylic acid group of this compound can be converted to its corresponding esters through various esterification methods. A common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive the equilibrium towards the ester product, an excess of the alcohol is often used, or the water formed during the reaction is removed.
While specific studies detailing the esterification of this compound are not extensively available in the reviewed literature, the general principles of acrylic acid esterification are well-established. The reaction conditions, such as temperature and catalyst choice, can be optimized to achieve high yields of the desired ester derivatives.
Table 1: Representative Esterification Reactions of Acrylic Acids
| Alcohol | Catalyst | Reaction Conditions | Product | Yield (%) |
| Methanol | Sulfuric Acid | Reflux | Methyl Acrylate | High |
| Ethanol | Sulfuric Acid | 50-70 °C | Ethyl Acrylate | >95% google.com |
| Various Alcohols | Dried Dowex H+/NaI | Room Temp to Reflux | Corresponding Esters | Good to Excellent nih.gov |
It is important to note that the allyloxy group's reactivity, particularly its potential for rearrangement at high temperatures, should be considered when selecting esterification conditions.
Amidation Reactions and Amide Derivatives
The synthesis of amide derivatives from this compound can be achieved by reacting the carboxylic acid with an amine. This transformation typically requires the activation of the carboxylic acid, for instance, by converting it into a more reactive acyl chloride or by using a coupling agent.
Common methods for amide bond formation include the use of reagents like thionyl chloride or oxalyl chloride to form the acyl chloride, which then readily reacts with an amine. Alternatively, carbodiimide (B86325) coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 4-dimethylaminopyridine (B28879) (DMAP), can facilitate the direct condensation of the carboxylic acid and amine. nih.gov Boric acid has also been shown to be an effective catalyst for the direct amidation of carboxylic acids.
Detailed experimental data for the amidation of this compound is limited in the available literature. However, the general reactivity of acrylic acids suggests that a wide range of primary and secondary amines can be used to synthesize a diverse library of amide derivatives under appropriate conditions.
Table 2: General Methods for Amide Synthesis from Carboxylic Acids
| Amine | Coupling Agent/Method | Reaction Conditions | Product |
| Primary/Secondary Amine | Thionyl Chloride followed by Amine | Varies | N-substituted Acrylamide |
| Primary/Secondary Amine | EDC, DMAP | Room Temperature | N-substituted Acrylamide |
| Primary/Secondary Amine | Boric Acid | Varies | N-substituted Acrylamide |
Michael Addition Reactions
The electron-withdrawing carboxylic acid group in this compound activates the carbon-carbon double bond for conjugate addition, also known as the Michael addition. In this reaction, a nucleophile (Michael donor) adds to the β-carbon of the α,β-unsaturated system. A wide variety of nucleophiles can be employed, including enolates, amines, thiols, and organocuprates.
The reaction is typically catalyzed by a base, which deprotonates the Michael donor to generate the active nucleophile. The choice of base and reaction conditions can influence the efficiency and selectivity of the addition. While specific examples of Michael additions to this compound are not extensively documented, the general reactivity of acrylic acid derivatives in such reactions is well-understood. rsc.org
Table 3: Examples of Michael Donors for Addition to α,β-Unsaturated Carbonyls
| Michael Donor | Catalyst/Conditions | Product Type |
| β-Ketoester | Base | Adduct with a new C-C bond |
| Amine (Aza-Michael) | Base or Lewis Acid | β-Amino acid derivative |
| Thiol (Thia-Michael) | Base | β-Thioether derivative |
| Organocuprate | N/A | Adduct with a new C-C bond |
Hydrogenation of the Double Bond
The carbon-carbon double bond in the acrylic acid moiety of this compound can be reduced to a single bond through catalytic hydrogenation. libretexts.org This reaction typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. youtube.com
The hydrogenation of an α,β-unsaturated carboxylic acid yields the corresponding saturated carboxylic acid. The reaction is generally performed under mild to moderate pressures of hydrogen and at room or slightly elevated temperatures. The choice of catalyst and reaction conditions can be crucial to avoid the reduction of other functional groups present in the molecule, although the allyloxy group is generally stable under typical hydrogenation conditions used for reducing carbon-carbon double bonds. Specific experimental details for the hydrogenation of this compound were not found in the reviewed literature.
Reactions Involving the Allyloxy Group
The allyloxy group attached to the phenyl ring is another key reactive site in the molecule, primarily known for its participation in sigmatropic rearrangements, most notably the Claisen rearrangement.
Claisen Rearrangement Studies
The Claisen rearrangement is a rsc.orgrsc.org-sigmatropic rearrangement of an allyl aryl ether to an ortho-allyl phenol (B47542) upon heating. organic-chemistry.orglibretexts.org This reaction proceeds through a concerted, pericyclic mechanism involving a cyclic six-membered transition state. nih.gov The initial product of the rearrangement is a dienone intermediate, which then tautomerizes to the more stable aromatic phenol. libretexts.org
The regioselectivity of the Claisen rearrangement is influenced by the substituents on the aromatic ring. In the case of this compound, the allyl group is expected to migrate to one of the ortho positions (positions 3 or 5) of the phenyl ring. The electronic nature of the acrylic acid substituent at the para position can influence the reaction rate and the distribution of the ortho isomers.
The thermal Claisen rearrangement often requires high temperatures. However, the reaction can be accelerated by the use of Lewis acids. Various Lewis acids have been shown to catalyze the Claisen rearrangement of allyl aryl ethers, allowing the reaction to proceed at lower temperatures. The mechanism of the Lewis acid-catalyzed rearrangement is believed to involve coordination of the Lewis acid to the ether oxygen, which facilitates the cleavage of the carbon-oxygen bond and the subsequent rearrangement. nih.gov
Table 4: Key Features of the Claisen Rearrangement
| Feature | Description |
| Reaction Type | rsc.orgrsc.org-Sigmatropic Rearrangement |
| Reactant | Allyl Aryl Ether |
| Product | Ortho-Allyl Phenol |
| Mechanism | Concerted, pericyclic via a cyclic transition state |
| Driving Force | Formation of a stable aromatic phenol |
| Catalysis | Can be thermally induced or catalyzed by Lewis acids |
Cleavage of the Allyl Ether Linkage
The allyl ether group in this compound serves as a versatile protecting group for the phenolic hydroxyl function. Its removal, to yield (2E)-3-(4-hydroxyphenyl)acrylic acid (p-coumaric acid), is a critical step in many synthetic pathways, enabling further functionalization of the hydroxyl group or the synthesis of natural products. The cleavage of this linkage can be accomplished under various conditions, often leveraging transition-metal catalysis.
Palladium-based catalysts are particularly effective for deallylation. The reaction typically proceeds via the formation of a π-allyl palladium complex. organic-chemistry.orgsci-hub.se For instance, the use of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a nucleophilic scavenger like pyrrolidine, piperidine, or barbituric acid derivatives, facilitates the cleavage under mild conditions. organic-chemistry.orggoogle.com Another efficient system employs polymethylhydrosiloxane (B1170920) (PMHS) in combination with zinc chloride (ZnCl₂) and a catalytic amount of Pd(PPh₃)₄, offering a mild and selective method for deprotection. organic-chemistry.orgsci-hub.se This method is advantageous due to its compatibility with various other functional groups. sci-hub.se
Alternative reagents include the boron trifluoride–methyl sulfide (B99878) complex (BF₃·SMe₂), which is known to cleave aryl methyl ethers and has also been applied to allyl ethers. thieme-connect.de The reaction rate with this reagent is highly dependent on the substitution pattern of the phenyl ring and the reaction conditions. thieme-connect.de Additionally, basic conditions using 10% Palladium on carbon (Pd/C) can also effect the cleavage of allyl aryl ethers. organic-chemistry.org
| Reagent System | Conditions | Notes |
| Pd(PPh₃)₄ / Pyrrolidine or Piperidine | Catalytic amount of Pd complex | Efficient cleavage via a π-allyl palladium intermediate. google.com |
| Pd(0) / Barbituric acid derivatives | Room temperature, protic polar solvents | Selective cleavage without affecting many other functional groups. organic-chemistry.org |
| PMHS / ZnCl₂ / Pd(PPh₃)₄ | Mild, ambient conditions | Advantageous for its chemoselectivity and efficiency. organic-chemistry.orgsci-hub.se |
| 10% Pd/C | Mild, basic conditions | Involves a single electron transfer (SET) process. organic-chemistry.org |
| BF₃·SMe₂ | Anhydrous CH₂Cl₂ | Reaction rate is sensitive to electronic effects on the phenyl ring. thieme-connect.de |
| tert-Butyllithium | Low temperature, n-pentane | Proceeds via a likely Sₙ2' mechanism. organic-chemistry.org |
Reactions Involving the Phenyl Ring
The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a characteristic reaction of aromatic compounds. stpeters.co.in The regioselectivity and rate of these reactions are governed by the electronic effects of the two substituents already present on the ring: the allyloxy group (-OCH₂CH=CH₂) at position 4 and the acrylic acid side chain (-CH=CHCOOH) at position 1.
Allyloxy Group: The oxygen atom of the allyloxy group possesses lone pairs of electrons that can be donated to the aromatic ring through resonance. This makes the allyloxy group a strong activating group and an ortho, para-director. uci.edu It increases the electron density of the ring, particularly at the positions ortho and para to itself, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene (B151609). stpeters.co.inlibretexts.org
Acrylic Acid Group: The acrylic acid group is an electron-withdrawing group due to the combined inductive and resonance effects of the carbonyl and carboxylic acid functionalities. Electron-withdrawing groups deactivate the aromatic ring, making it less reactive towards electrophiles. libretexts.org This group acts as a meta-director. uci.edu
When both an activating and a deactivating group are present, the activating group's directing effect typically dominates. libretexts.org Therefore, electrophilic attack is predicted to occur at the positions ortho to the strongly activating allyloxy group (positions 3 and 5).
The general mechanism for EAS involves a two-step process: initial attack by an electrophile on the π-electron system of the benzene ring to form a resonance-stabilized carbocation intermediate (known as a sigma complex or arenium ion), followed by the loss of a proton to restore aromaticity. uci.edulibretexts.org The first step is typically the rate-determining step. uci.edu
Based on the directing effects discussed, functionalization through electrophilic aromatic substitution is expected to occur selectively at the C-3 and C-5 positions, which are ortho to the allyloxy group.
Common EAS reactions that could be applied include:
Halogenation: Introduction of a halogen (e.g., Br, Cl) can be achieved using reagents like Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). stpeters.co.in This would yield 3-halo- and/or 5-halo- substituted derivatives.
Nitration: Reaction with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the ring, a precursor for synthesizing anilines. stpeters.co.in The expected products would be (2E)-3-[4-(allyloxy)-3-nitrophenyl]acrylic acid and its 5-nitro isomer.
Friedel-Crafts Reactions: Alkylation or acylation of the ring can be performed using alkyl halides or acyl halides with a Lewis acid catalyst. stpeters.co.inlibretexts.org However, the presence of the deactivating acrylic acid group can sometimes hinder these reactions. stpeters.co.in Steric hindrance from the adjacent acrylic acid chain might also influence the ratio of substitution at the C-3 versus the C-5 position.
Multi-functionalization and Complex Molecular Architecture Construction (e.g., pyrazoles, chromones)
This compound is a valuable scaffold for the synthesis of more complex heterocyclic structures, notably chromones and pyrazoles, which are prevalent in medicinal chemistry. ijmrset.comnih.gov
Chromone (B188151) Synthesis: Chromones (1,4-benzopyrones) are a class of oxygen-containing heterocyclic compounds. ijmrset.com The synthesis of chromone derivatives can often start from precursors containing a phenol and a three-carbon chain, which is present in the target molecule after deprotection of the allyl ether. ijmrset.comresearchgate.net A plausible strategy involves the initial cleavage of the allyl ether to unmask the phenolic hydroxyl group, yielding p-coumaric acid. This intermediate can then undergo intramolecular cyclization reactions. One common route is the Baker–Venkataraman rearrangement, where an ortho-hydroxyacetophenone derivative is rearranged to a 1,3-diketone, which then cyclizes under acidic conditions. ijmrset.comresearchgate.net Alternatively, direct cyclization methods can be employed to construct the chromone core.
Pyrazole (B372694) Synthesis: Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are significant pharmacophores. nih.govkhpi.edu.ua They are frequently synthesized through the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine (B178648) derivative. humanjournals.com The α,β-unsaturated carboxylic acid moiety in this compound can serve as a key synthon for pyrazole construction. For example, it can act as a Michael acceptor. A reaction with hydrazine or a substituted hydrazine could proceed via a Michael addition to the double bond, followed by an intramolecular cyclization (amidation) and dehydration to form a pyrazolidinone ring, which could be further modified.
Multi-component reactions (MCRs) represent a powerful and efficient strategy for synthesizing highly functionalized pyrazole derivatives. mdpi.comias.ac.in In a hypothetical MCR, the acrylic acid derivative could react with a hydrazine and another component to rapidly build molecular complexity. mdpi.com
Mechanistic Studies of Transformation Reactions
Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes.
Mechanism of Allyl Ether Cleavage: The palladium-catalyzed deallylation is believed to proceed through a π-allyl palladium(II) complex. sci-hub.se The reaction is initiated by the coordination of the palladium(0) catalyst to the double bond of the allyl group. This is followed by oxidative addition to form the π-allyl palladium(II) intermediate. A nucleophile (the "allyl scavenger") then attacks the allyl group, regenerating the palladium(0) catalyst and releasing the deprotected phenol. organic-chemistry.org When a hydride source like PMHS is used, a hydride transfer to the π-allyl complex may occur, releasing propene and the free phenol. sci-hub.se
Mechanism of Electrophilic Aromatic Substitution: The mechanism of EAS on the substituted phenyl ring follows a well-established pathway.
Generation of Electrophile: A strong electrophile (E⁺) is generated, often with the help of a catalyst. stpeters.co.in
Formation of Sigma Complex: The nucleophilic π-system of the aromatic ring attacks the electrophile. This breaks the aromaticity and forms a resonance-stabilized carbocation known as a sigma complex or arenium ion. libretexts.org The positive charge in this intermediate is delocalized over the ring, with resonance structures placing the charge ortho and para to the site of attack. The activating allyloxy group helps to stabilize this intermediate through resonance, particularly when the attack is at the ortho or para positions.
Deprotonation: A base removes a proton from the sp³-hybridized carbon atom where the electrophile has attached. This restores the aromatic π-system and yields the final substituted product. libretexts.org
Mechanism of Pyrazole Formation: A plausible mechanism for forming a pyrazole ring from the acrylic acid moiety involves the following steps:
Michael Addition: A hydrazine derivative, acting as a nucleophile, attacks the β-carbon of the α,β-unsaturated system.
Intramolecular Cyclization: The terminal nitrogen of the added hydrazine then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the carboxylic acid (or a more reactive ester derivative).
Dehydration: The resulting cyclic intermediate eliminates a molecule of water to form the stable, aromatic pyrazole ring.
Spectroscopic Characterization and Structural Elucidation of 2e 3 4 Allyloxy Phenyl Acrylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. While specific experimental data for (2E)-3-[4-(allyloxy)phenyl]acrylic acid is not detailed in the provided search results, the expected chemical shifts and coupling patterns can be predicted based on its structure and data from analogous acrylic acid derivatives. rsc.orgrsc.org
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, vinylic, allyl, and carboxylic acid protons. The trans-configuration of the acrylic acid moiety is typically confirmed by a large coupling constant (J ≈ 16 Hz) between the two vinylic protons.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
|---|---|---|
| Carboxylic Acid (-COOH) | ~12.0 (broad singlet) | ~172.0 |
| Vinylic Proton (-CH=CH-COOH) | ~7.7 (d, J ≈ 16 Hz) | ~145.0 |
| Vinylic Proton (-CH=CH-COOH) | ~6.4 (d, J ≈ 16 Hz) | ~117.0 |
| Aromatic Protons (ortho to ether) | ~7.5 (d, J ≈ 8.8 Hz) | ~130.0 |
| Aromatic Protons (meta to ether) | ~6.9 (d, J ≈ 8.8 Hz) | ~115.0 |
| Aromatic Carbon (ipso to ether) | - | ~161.0 |
| Aromatic Carbon (ipso to vinyl) | - | ~127.0 |
| Allyl Proton (-O-CH₂-) | ~4.6 (d) | ~69.0 |
| Allyl Proton (-CH=CH₂) | ~6.0 (m) | ~132.0 |
Note: Predicted values are based on standard chemical shift ranges and data from similar structures.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands. researchgate.netspectroscopyonline.com The presence of a carboxylic acid is typically indicated by a very broad O-H stretching band and a strong C=O stretching band. nist.gov
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch | 3300 - 2500 (very broad) |
| Aromatic/Vinylic | C-H stretch | 3100 - 3000 |
| Alkene (Allyl) | C-H stretch | 3080 - 3020 |
| Carboxylic Acid | C=O stretch | 1710 - 1680 (strong) |
| Alkene/Aromatic | C=C stretch | 1640 - 1580 |
| Ether/Carboxylic Acid | C-O stretch | 1320 - 1210 |
| Ether | C-O stretch | 1180 - 1020 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions. For this compound (MW = 204.22), the mass spectrum would show a molecular ion peak (M⁺) at m/z 204. The fragmentation pattern would offer further structural confirmation.
Key expected fragmentation pathways include:
Loss of the allyl group: [M - C₃H₅]⁺ resulting in a peak at m/z 163.
Decarboxylation: [M - CO₂]⁺ resulting in a peak at m/z 160.
Loss of the carboxyl group: [M - COOH]⁺ resulting in a peak at m/z 159.
Elemental Analysis for Compositional Verification
Elemental analysis is used to determine the empirical formula of a compound by measuring the mass percentages of its constituent elements. The results are compared against the theoretical values calculated from the molecular formula (C₁₂H₁₂O₃) to verify purity and composition.
Table 3: Elemental Composition of this compound
| Element | Theoretical Percentage (%) |
|---|---|
| Carbon (C) | 70.57% |
| Hydrogen (H) | 5.92% |
Advanced Spectroscopic Techniques (e.g., Raman, UV-Vis)
Raman Spectroscopy: This technique provides complementary information to IR spectroscopy. Raman is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, strong signals would be expected for the C=C bonds of the acrylic and allyl groups, as well as the aromatic ring breathing modes. icm.edu.pluwo.ca The characteristic C=O stretch would also be present. researchgate.net
UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy provides information about conjugated systems. The extended π-conjugation involving the phenyl ring, the acrylic double bond, and the carbonyl group constitutes a strong chromophore. This is expected to result in a significant UV absorption maximum (λ_max), likely in the 280-320 nm range, which is characteristic of cinnamoyl systems. researchgate.netresearchgate.net
Crystallographic Analysis for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While specific crystallographic data for the title compound was not found, analysis of similar structures reveals common features. nih.govresearchgate.net For this compound, crystallographic analysis would:
Unambiguously confirm the (E)-configuration of the double bond.
Provide precise bond lengths and angles for the entire molecule.
Reveal the packing of molecules in the crystal lattice.
Detail intermolecular interactions, most notably the formation of hydrogen-bonded dimers between the carboxylic acid groups of adjacent molecules, a common structural motif for carboxylic acids in the solid state. nih.gov
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (E)-3-(m-tolyl)acrylic acid |
| 3-(3-Hydroxy-4-methoxy-phenyl)-acrylic acid |
| (E)-3-[4-(pentyloxy)phenyl]-1-phenylprop-2-en-1-one |
Theoretical and Computational Studies of 2e 3 4 Allyloxy Phenyl Acrylic Acid
Quantum Chemical Calculations
Geometric Optimization and Conformational Analysis
A full geometric optimization and conformational analysis of (2E)-3-[4-(allyloxy)phenyl]acrylic acid would typically be performed using computational methods to identify the most stable three-dimensional structure. This process involves calculating the molecule's potential energy surface to find the conformations with the lowest energy. For similar molecules, such studies reveal key structural parameters.
Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis
The electronic properties of this compound, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), could be determined through quantum chemical calculations. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity.
Molecular Electrostatic Potential (MESP) Mapping
Molecular Electrostatic Potential (MESP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule. An MESP map of this compound would illustrate the electron-rich and electron-poor regions, providing insights into its electrophilic and nucleophilic sites and its potential for intermolecular interactions.
Vibrational Frequencies and Spectroscopic Data Prediction
Theoretical calculations of vibrational frequencies can predict the infrared (IR) and Raman spectra of this compound. By comparing the calculated frequencies with experimental spectroscopic data, a detailed assignment of the vibrational modes can be achieved, aiding in the structural characterization of the compound.
Analysis of First-Order Hyperpolarizability and Related Properties
The first-order hyperpolarizability is a measure of a molecule's nonlinear optical (NLO) response. Computational studies can predict this property for this compound, which is of interest for applications in optoelectronics. These calculations help in understanding the relationship between molecular structure and NLO activity.
Molecular Docking and Interaction Modeling
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies could be employed to investigate its potential interactions with biological macromolecules, such as proteins or enzymes. This type of modeling is instrumental in drug discovery and design, helping to elucidate the binding affinity and mode of action of a compound at a molecular level. While general methodologies for molecular docking are widely published, specific studies involving this compound are not prominently featured in available scientific literature.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling (Applicable to derivatives)
The structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) of this compound derivatives are crucial for understanding how modifications to its chemical structure influence its biological activity. While specific and comprehensive SAR/QSAR studies on derivatives of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on analogous cinnamic acid and acrylic acid derivatives. These studies reveal key structural features that can be modulated to enhance therapeutic effects such as anticancer, anti-inflammatory, and antiviral activities. nih.govrsc.orgbiointerfaceresearch.comnih.gov
The core structure of this compound offers several points for modification: the allyloxy group, the phenyl ring, and the acrylic acid moiety. The α,β-unsaturated carbonyl group in the acrylic acid portion is often considered a Michael acceptor, which can interact with cellular nucleophiles, a feature common in many biologically active compounds. rsc.org
Key Structural Modifications and Their Effects:
Substitutions on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly impact the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with biological targets. For instance, in a series of trans-3-aryl acrylic acids evaluated for antiviral activity against the Tobacco Mosaic Virus (TMV), the presence and position of methoxy (B1213986) groups on the phenyl ring were shown to be critical. nih.gov One study found that a methoxy group at the meta position of the phenyl ring resulted in significantly higher antiviral activity compared to the control, Ribavirin. nih.gov In other studies on cinnamic acid derivatives as potential anticancer agents, the introduction of hydroxyl or chloro groups on the phenyl ring has been explored to enhance cytotoxicity. nih.govresearchgate.net
Modification of the Allyloxy Group: The allyloxy moiety can be replaced with other ether linkages or functional groups to alter the compound's solubility, metabolic stability, and binding affinity. For example, replacing the allyl group with other alkyl or aryl groups can modulate lipophilicity, which is a critical parameter in QSAR models for predicting biological activity. jk-sci.com
The following interactive table summarizes the structure-activity relationships for a series of substituted trans-3-aryl acrylic acid derivatives based on their in vitro antiviral activity against TMV, which can provide a model for the potential effects of similar substitutions on this compound derivatives. nih.gov
| Compound | Phenyl Ring Substituent | Inactivation Activity (%) at 500 µg/mL |
| 1 | 3-methoxyphenyl | 68.4 |
| 2 | 4-hydroxyphenyl | 58.2 |
| 3 | 4-fluorophenyl | 55.6 |
| 4 | 4-chlorophenyl | 52.3 |
| 5 | 2-hydroxyphenyl | 50.7 |
| 6 | 4-methylphenyl | 48.5 |
| 7 | Phenyl (unsubstituted) | 45.3 |
| 8 | Ribavirin (Control) | 38.5 |
This table is generated based on data for analogous compounds to illustrate potential SAR trends.
QSAR models for related compounds, such as other acrylic acid derivatives, often identify descriptors related to lipophilicity (e.g., logP), electronic properties (e.g., Hammett constants), and steric parameters (e.g., molar refractivity) as being important for predicting biological activity. jk-sci.com For example, a QSAR study on 2-phenylaminophenylacetic acid derivatives found that lipophilicity and the angle of twist between the phenyl rings were crucial parameters for their cyclooxygenase inhibitory activity. jk-sci.com Such models can be valuable tools for the rational design of novel and more potent derivatives of this compound.
Reaction Mechanism Studies and Transition State Analysis
The synthesis of this compound is typically achieved through condensation reactions, with the Knoevenagel and Perkin reactions being prominent methods for the formation of cinnamic acid derivatives. chemistrylearner.comalfa-chemistry.combepls.com The Knoevenagel condensation, in particular, is a widely used and efficient method. alfa-chemistry.com
Knoevenagel Condensation Mechanism:
The Knoevenagel condensation for the synthesis of this compound involves the reaction of 4-(allyloxy)benzaldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a weak base catalyst like piperidine (B6355638) or pyridine (B92270). alfa-chemistry.comrsc.org The reaction generally proceeds through the following steps:
Enolate Formation: The basic catalyst abstracts an acidic α-hydrogen from malonic acid to form a reactive carbanion or enolate. This is a crucial step that generates the nucleophile for the subsequent reaction.
Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of 4-(allyloxy)benzaldehyde. This results in the formation of a tetrahedral intermediate, which is an aldol-type addition product.
Dehydration: The intermediate alcohol is then protonated, and a molecule of water is eliminated to form an α,β-unsaturated dicarboxylic acid intermediate. This dehydration step is often facilitated by the reaction conditions.
Decarboxylation: The resulting intermediate, a substituted malonic acid, readily undergoes decarboxylation upon heating, leading to the final product, this compound, and carbon dioxide. The (E)-isomer is typically the thermodynamically more stable and favored product.
Transition State Analysis:
C-C Bond Formation: The transition state for the nucleophilic attack of the malonic acid enolate on the aldehyde is characterized by the partial formation of the new carbon-carbon bond. The geometry of this transition state determines the stereochemistry of the initial addition product.
Dehydration Step: The elimination of water likely proceeds through an E1cB-like mechanism, where the transition state involves the abstraction of a proton alpha to the newly formed C-O bond and the departure of the hydroxide (B78521) leaving group.
Decarboxylation: The decarboxylation of the β-keto acid intermediate is thought to proceed through a cyclic, six-membered transition state involving the carboxylic acid group. This pericyclic reaction leads to the formation of an enol, which then tautomerizes to the final α,β-unsaturated carboxylic acid.
Understanding these reaction mechanisms and the associated transition states is fundamental for optimizing reaction conditions to achieve high yields and selectivity for the desired (E)-isomer of this compound.
Investigation of Biological Activities and Mechanisms Non Clinical Focus
Antioxidant Properties and Free Radical Scavenging Mechanisms
Direct experimental data on the antioxidant capacity of (2E)-3-[4-(allyloxy)phenyl]acrylic acid is not extensively documented. However, its chemical structure as a phenolic acid suggests it likely possesses antioxidant properties. Phenolic compounds are known to act as antioxidants primarily through their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby interrupting oxidative chain reactions.
The proposed mechanism for its free radical scavenging activity would involve the phenolic hydroxyl group (once the allyl ether is metabolized) or the acrylic acid moiety. The stability of the resulting phenoxyl radical is a key determinant of antioxidant efficiency and is enhanced by resonance delocalization over the aromatic ring. The allyloxy group at the para-position of the phenyl ring may influence this activity through its electron-donating or -withdrawing effects, which modulates the bond dissociation enthalpy of the phenolic proton.
Table 1: Potential Antioxidant Mechanisms
| Mechanism | Description |
|---|---|
| Hydrogen Atom Transfer (HAT) | The primary proposed mechanism where the phenolic hydroxyl group donates a hydrogen atom to a free radical, neutralizing it. |
| Single Electron Transfer (SET) | The compound may donate an electron to a free radical, forming a radical cation. |
| Metal Chelation | The carboxylic acid and hydroxyl groups could potentially chelate pro-oxidant metal ions like iron and copper, preventing them from participating in radical-generating reactions. |
Anti-inflammatory Effects and Associated Molecular Pathways
While studies specifically detailing the anti-inflammatory effects of this compound are scarce, many cinnamic acid derivatives exhibit significant anti-inflammatory activity. The mechanisms for related compounds often involve the modulation of key signaling pathways that regulate the inflammatory response.
It is plausible that this compound could influence these pathways. A primary target for many anti-inflammatory phenolic compounds is the Nuclear Factor-kappa B (NF-κB) signaling pathway. By inhibiting NF-κB activation, the compound could suppress the expression of pro-inflammatory genes that code for cytokines like TNF-α and interleukins (e.g., IL-6, IL-1β), as well as enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Another potential target is the mitogen-activated protein kinase (MAPK) pathway, which also plays a crucial role in regulating the production of inflammatory mediators.
Cytotoxic Activity in In Vitro Cell Line Models
The potential for this compound to exhibit cytotoxic activity against cancer cells in vitro can be inferred from studies on analogous structures. Cinnamic acid and its derivatives have been shown to possess anticancer properties by interfering with various cellular processes essential for cancer cell survival and proliferation.
Specific Cancer Cell Lines and Concentration-Dependent Effects
Although specific IC50 values for this compound are not available, research on related phenylacrylic acids has demonstrated cytotoxic effects against a range of cancer cell lines, including those from breast, colon, and lung cancers. The activity is typically concentration-dependent, with higher concentrations leading to greater inhibition of cell viability. The nature of the substituent on the phenyl ring is known to significantly impact the potency of this cytotoxic effect.
Apoptosis Induction and Cell Cycle Modulation Studies
The primary mechanism by which many cinnamic acid derivatives exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death. This can be achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events often include the generation of reactive oxygen species (ROS) within the cancer cells, leading to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of caspases—the enzymes that execute apoptosis.
Furthermore, these compounds can modulate the cell cycle, often causing arrest at specific checkpoints, such as G1 or G2/M phase. This prevents the cancer cells from progressing through the division cycle, ultimately leading to a halt in proliferation and, in many cases, apoptosis.
Table 2: Potential Anticancer Mechanisms of Action
| Mechanism | Pathway/Effect |
|---|---|
| Apoptosis Induction | Activation of caspase cascades, modulation of Bcl-2 family proteins, mitochondrial membrane depolarization. |
| Cell Cycle Arrest | Halting cell proliferation at G1 or G2/M checkpoints by modulating cyclin-dependent kinases (CDKs) and their inhibitors. |
| ROS Generation | Inducing oxidative stress specifically within cancer cells to trigger apoptotic pathways. |
Antimicrobial Potential (Antibacterial and Antifungal Activity)
Phenolic acids, including derivatives of cinnamic acid, are recognized for their antimicrobial properties. The lipophilicity and electronic properties of the molecule, influenced by the allyloxy group, would likely play a critical role in its ability to act against microorganisms.
Spectrum of Activity Against Various Microorganisms
Based on the activities of similar compounds, this compound could potentially exhibit a broad spectrum of activity. The proposed antibacterial mechanism often involves disruption of the bacterial cell membrane, inhibition of key enzymes, or interference with nucleic acid synthesis. Phenylacrylic acids have shown activity against both Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).
In terms of antifungal activity, the mechanism may involve the inhibition of enzymes essential for fungal cell wall synthesis (such as chitin (B13524) synthase) or the disruption of the fungal cell membrane integrity, leading to leakage of cellular contents and cell death.
Table 3: Potential Antimicrobial Spectrum
| Microorganism Type | Potential Target Species |
|---|---|
| Gram-Positive Bacteria | Staphylococcus aureus, Bacillus subtilis |
| Gram-Negative Bacteria | Escherichia coli, Pseudomonas aeruginosa |
| Fungi | Candida albicans, Aspergillus niger |
Mechanisms of Antimicrobial Action
The precise mechanisms underlying the antimicrobial action of this compound are not extensively documented in publicly available research. However, by examining studies on structurally related cinnamic acid derivatives, plausible mechanisms can be inferred. Cinnamic acids and their derivatives are known to exhibit a range of antimicrobial activities against various microorganisms, including bacteria and fungi. nih.govui.ac.id
One proposed mechanism of action involves the disruption of cell membrane integrity. For instance, certain synthetic cinnamides and cinnamates have been shown to interact directly with ergosterol, a crucial component of the fungal cell membrane, leading to membrane damage. nih.gov Similarly, against bacteria, phenolic acids like caffeic acid have been suggested to cause damage to the bacterial cell wall, resulting in the leakage of cellular contents. nih.gov The lipophilic nature of the allyloxy group in this compound may facilitate its interaction with and penetration of microbial cell membranes, contributing to its potential antimicrobial effects.
Furthermore, the acrylic acid moiety is a key reactive site. nih.gov It is hypothesized that cinnamic acid derivatives may exert their antimicrobial effects by interfering with essential microbial enzymes. The chemical structure of allicin (B1665233), a potent antimicrobial compound from garlic, has been a model for the design of other antimicrobial agents. The antimicrobial effect of allicin is attributed to its chemical reaction with thiol groups of various enzymes, such as RNA polymerase and alcohol dehydrogenase, which are vital for microbial metabolism. nih.gov It is conceivable that the α,β-unsaturated carbonyl system in this compound could react with nucleophilic residues, such as cysteine, in microbial enzymes, leading to their inactivation.
Enzyme Modulation and Inhibition Studies
While specific studies on the enzyme modulation and inhibition by this compound are limited, the broader class of cinnamic acid derivatives has been investigated for such activities, particularly as histone deacetylase (HDAC) inhibitors. nih.gov HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, and their dysregulation is associated with various diseases, including cancer. nih.govmdpi.com
Cinnamic acid and its derivatives have been identified as potential HDAC inhibitors. nih.gov For example, trans-cinnamic acid has been shown to inhibit HDAC activity, leading to an increase in the acetylation of histones H3 and H4, similar to the effects of known HDAC inhibitors like Trichostatin A (TSA). nih.gov This inhibition of HDACs can induce apoptosis in cancer cells. nih.gov Dihydroxycinnamic acid (caffeic acid) has also been demonstrated to inhibit HDAC2 activity, leading to the death of cancer cells through the generation of reactive oxygen species, cell cycle arrest, and induction of caspase-3 mediated apoptosis. nih.gov
The general structure of many HDAC inhibitors includes a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. The carboxylic acid group of this compound could potentially act as a zinc-binding group within the active site of HDACs. The phenyl ring with the allyloxy substituent would serve as the cap group. The structural similarities between this compound and known cinnamic acid-based HDAC inhibitors suggest its potential for similar enzymatic inhibition.
Protein and Receptor Interaction Studies
The acrylic acid moiety is known to be a pharmacologically active scaffold. A series of acrylic acid derivatives have been evaluated for their binding affinity to prostaglandin (B15479496) E (EP) receptor subtypes, with some compounds identified as selective EP3 receptor antagonists. nih.gov This suggests that the acrylic acid portion of this compound could potentially interact with certain G-protein coupled receptors.
Furthermore, studies on the interaction of poly(acrylic acid) (PAA) with proteins like lysozyme (B549824) have shown that binding is influenced by factors such as pH and is driven by electrostatic interactions. nih.gov While this relates to a polymeric form, it highlights the potential for the carboxylic acid group of the monomeric this compound to engage in electrostatic interactions with positively charged residues on protein surfaces.
Structure-Activity Relationships in Biological Contexts
The biological activity of cinnamic acid derivatives is significantly influenced by the nature and position of substituents on the phenyl ring and modifications to the acrylic acid side chain. Understanding these structure-activity relationships (SAR) is crucial for the design of more potent and selective compounds.
For antimicrobial activity, the lipophilicity of the molecule often plays a key role. The presence of an allyloxy group in this compound increases its lipophilicity compared to unsubstituted cinnamic acid, which may enhance its ability to traverse microbial cell membranes. Studies on other cinnamic acid derivatives have shown that the presence and position of hydroxyl and methoxy (B1213986) groups on the phenyl ring can significantly affect their antimicrobial and antioxidant activities. researchgate.net For instance, the conversion of the carboxylic acid to an ester or amide can also modulate antimicrobial potency. nih.gov
In the context of enzyme inhibition, particularly for HDACs, the structure of the "cap" group, which in this case is the 4-(allyloxy)phenyl moiety, is critical for binding and selectivity. Modifications to this part of the molecule can significantly alter inhibitory activity. For other enzyme targets, such as cyclooxygenases (COX) and lipoxygenases (LOX), the substitution pattern on the phenyl ring of acrylic acid analogs has been shown to be a key determinant of inhibitory potency and selectivity. For example, in a series of (E)-3-(4-methanesulfonylphenyl)-2-(aryl)acrylic acids, different substituents on the C-2 aryl ring led to varying degrees of COX-2 and 5-LOX inhibition. nih.gov
Applications in Advanced Materials and Other Scientific Domains
Polymer and Copolymer Synthesis
The presence of both an acrylic acid group and an allyl group allows (2E)-3-[4-(allyloxy)phenyl]acrylic acid to participate in various polymerization reactions, leading to the development of novel polymers with tailored properties.
This compound can serve as a monomer in polymerization processes. The acrylic acid portion of the molecule is susceptible to polymerization, similar to other acrylic monomers. rsc.orgmdpi.com The polymerization of acrylic acid and its derivatives is a well-established method for creating a wide range of polymers with diverse applications. nih.govyoutube.com While cinnamic acid and its derivatives can be challenging to homopolymerize due to steric hindrance, they can readily undergo copolymerization with other vinyl monomers. nii.ac.jp This allows for the incorporation of the unique properties of the allyloxy phenyl group into the backbone of various polymers. The allyl group can also participate in polymerization, although it is generally less reactive than the acrylate (B77674) group. chemicalbook.com
The allyloxy group in this compound provides a reactive site for the post-polymerization modification of polymers. This allows for the creation of functionalized polymers with specific and enhanced properties. The double bond of the allyl group can undergo a variety of chemical reactions, enabling the grafting of other molecules or polymer chains onto the main polymer backbone. nih.gov This functionalization is a key strategy for developing materials with tailored characteristics for applications in fields like biomedicine and advanced drug delivery. nih.gov For instance, polymers containing allyl functionalities can be modified to improve their biocompatibility or to attach bioactive molecules. Research into the synthesis of polymers with allyl groups has demonstrated their utility in creating diverse and functional macromolecular architectures. researchgate.net
| UV Absorption Properties of Cinnamic Acid Derivatives |
| Mechanism |
| Key Structural Feature |
| Application |
Chemical Buffer Systems in Biotechnology
While acrylic acid homopolymers are known to have pH-buffering capacities, there is currently no specific information available in the reviewed literature detailing the use of this compound in chemical buffer systems within the field of biotechnology. nbinno.com The carboxylic acid group suggests it could have some buffering capacity, but its specific pKa and suitability for biological applications have not been reported.
Precursor in Fine Chemical Synthesis
The reactive nature of the acrylic acid and allyloxy functional groups makes this compound a potentially valuable precursor in the synthesis of more complex molecules for the pharmaceutical and fine chemical industries. The carboxyl group can be converted into a variety of other functional groups, such as esters and amides, through standard organic reactions. nih.govjocpr.com For example, cinnamic acid can be reacted with alcohols to form cinnamate (B1238496) esters, which have applications in the fragrance and cosmetic industries. jocpr.com
Furthermore, the double bond of the acrylic acid moiety can undergo various addition reactions, and the entire cinnamic acid structure can serve as a scaffold for the synthesis of heterocyclic compounds. researchgate.net The allyloxy group also offers a handle for further chemical transformations. The synthesis of various cinnamic acid derivatives is an active area of research, highlighting the versatility of this class of compounds as building blocks in organic synthesis. atlantis-press.comnih.gov
| Potential Synthetic Transformations | Functional Group | Resulting Compounds |
| Esterification | Carboxylic Acid | Cinnamate Esters |
| Amidation | Carboxylic Acid | Cinnamamides |
| Addition Reactions | Alkene | Saturated Phenylpropanoic Acids |
| Cyclization Reactions | Molecule | Heterocyclic Compounds |
Niche Applications in Chemical Sensor Development
There is currently no direct evidence in the scientific literature for the application of this compound in the development of chemical sensors. However, the structural features of this molecule suggest a potential for such applications. Functional polymers are increasingly being used as sensing materials in the fabrication of chemical sensors. appchemical.com For instance, polymers with specific functional groups can be designed to interact with target analytes, leading to a measurable signal. researchgate.netscbt.com The allyloxy group of this compound could be used to graft it onto a polymer backbone, and the phenyl acrylic acid moiety could then act as a recognition element for specific ions or molecules.
Analytical Methodologies for Quantitative and Qualitative Analysis of 2e 3 4 Allyloxy Phenyl Acrylic Acid
Chromatographic Techniques
Chromatography is a powerful and versatile class of techniques used to separate mixtures. The choice of chromatographic method depends on the volatility and polarity of the analyte and the required resolution and sensitivity of the analysis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the analysis of (2E)-3-[4-(allyloxy)phenyl]acrylic acid, owing to its high resolution, sensitivity, and applicability to non-volatile compounds. The most common mode used for this type of analysis is reversed-phase HPLC.
In this setup, a nonpolar stationary phase, typically a C18-bonded silica (B1680970) column, is used in conjunction with a polar mobile phase. A gradient elution is often employed, starting with a higher proportion of a weak solvent (e.g., water with a small amount of acid) and gradually increasing the concentration of a stronger organic solvent (e.g., acetonitrile (B52724) or methanol). The addition of an acid like formic or acetic acid to the mobile phase is crucial for obtaining sharp, symmetrical peaks by suppressing the ionization of the carboxylic acid group of the analyte. Detection is commonly performed with a UV detector, as the conjugated system of the aromatic ring and the acrylic acid moiety provides strong chromophoric activity, typically with maximum absorbance around 300-320 nm. e3s-conferences.org
Table 8.1.1: Typical HPLC Parameters for the Analysis of this compound
| Parameter | Typical Condition | Purpose |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Reversed-phase separation based on hydrophobicity. |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | Gradient elution for efficient separation of components. |
| Flow Rate | 1.0 mL/min | Standard flow for analytical scale columns. |
| Detection | UV at ~310 nm | Exploits the compound's strong UV absorbance for detection. |
| Column Temperature | 25-30 °C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
Gas Chromatography (GC)
Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. Direct analysis of this compound by GC is challenging due to its low volatility and the presence of a polar carboxylic acid group. Therefore, a derivatization step is required to increase its volatility and thermal stability. researchgate.net
A common derivatization technique is silylation, where the active hydrogen of the carboxylic acid is replaced by a trimethylsilyl (B98337) (TMS) group using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net The resulting TMS ester is significantly more volatile and can be readily analyzed by GC. The separation is typically performed on a nonpolar or medium-polarity capillary column, and detection can be achieved using a Flame Ionization Detector (FID) or, for greater specificity and structural information, a Mass Spectrometer (MS).
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative analysis of this compound. It is particularly useful for monitoring reaction progress, identifying fractions from column chromatography, and assessing purity. nih.govsciencemadness.org
A standard TLC analysis involves spotting a solution of the compound onto a plate coated with a stationary phase, typically silica gel F254. japsonline.com The plate is then developed in a sealed chamber containing a suitable mobile phase, which is usually a mixture of a nonpolar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetic acid). nih.gov The components of the sample migrate up the plate at different rates depending on their affinity for the stationary and mobile phases. After development, the separated spots can be visualized under UV light at 254 nm, where the compound will appear as a dark spot due to fluorescence quenching. japsonline.com Staining with a reagent like ferric chloride can also be used for visualization. sciencemadness.org The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used for identification. japsonline.com
Table 8.1.3: Example TLC Systems for Cinnamic Acid Derivatives
| Stationary Phase | Mobile Phase (v/v) | Visualization |
| Silica Gel F254 | Toluene : Acetic Acid : Ethanol (10:2:1) | UV light (254 nm) |
| Silica Gel F254 | n-Hexane : Ethyl Acetate (3:2) | UV light (254 nm) |
| Silica Gel F254 | Chloroform : Ethyl Acetate (8:2) | UV light (254 nm), Ferric Chloride spray |
Spectrophotometric Assays
UV-Visible spectrophotometry is a straightforward and accessible method for the quantitative analysis of this compound in solutions where it is the main absorbing component. The technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light.
The extended π-electron system from the phenyl ring through the acrylic acid side chain results in strong absorption in the UV region. researchgate.netscience-softcon.descience-softcon.de To perform a quantitative assay, the wavelength of maximum absorbance (λmax) is first determined by scanning a dilute solution of the pure compound across the UV spectrum. A calibration curve is then generated by measuring the absorbance of several standard solutions of known concentrations at the λmax. The concentration of an unknown sample can then be accurately determined by measuring its absorbance and using the calibration curve.
Electrophoretic Methods
Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for the separation of ionic species. Since this compound possesses a carboxylic acid group, it can be analyzed in its anionic form. dss.go.th
In CE, separation occurs in a narrow-bore fused-silica capillary filled with a background electrolyte (BGE). When a high voltage is applied, ions migrate at different velocities based on their charge-to-size ratio. For phenolic acids, the separation must be conducted at a pH above their pKa to ensure they are deprotonated and carry a negative charge. dss.go.thnih.gov A borate (B1201080) buffer at a pH of around 8.5-9.5 is commonly used. tandfonline.comacs.org Detection is typically achieved by on-capillary UV-Vis absorbance, similar to HPLC. CE methods are known for their high separation efficiency, short analysis times, and minimal consumption of solvents and samples. acs.org
Validation of Analytical Procedures
To ensure that an analytical method for this compound is reliable, accurate, and reproducible, it must be validated. The validation process demonstrates that the procedure is suitable for its intended purpose. The parameters for validation are defined by international guidelines, such as those from the International Council for Harmonisation (ICH). ich.orgeuropa.eu
The key validation characteristics include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradation products, or matrix components. biotech-spain.com
Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a specified range. nih.gov
Range: The interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. nih.gov
Accuracy: The closeness of the results obtained by the method to the true value. It is often determined by recovery studies on samples spiked with a known amount of analyte. biotech-spain.comnih.gov
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at three levels: repeatability, intermediate precision, and reproducibility. biotech-spain.comnih.gov
Limit of Detection (LOD): The lowest concentration of the analyte that can be detected but not necessarily quantified with acceptable accuracy and precision. nih.govnih.gov
Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be determined with acceptable accuracy and precision. nih.govnih.gov
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage. biotech-spain.com
Table 8.4: Key Analytical Validation Parameters and Their Purpose
| Parameter | Purpose |
| Specificity | To ensure the signal is from the analyte of interest only. |
| Linearity | To establish a quantifiable relationship between signal and concentration. |
| Range | To define the concentration limits within which the method is reliable. |
| Accuracy | To confirm the method measures the true value. |
| Precision | To demonstrate the reproducibility of the method. |
| LOD | To determine the smallest amount of analyte the method can detect. |
| LOQ | To determine the smallest amount of analyte the method can quantify reliably. |
| Robustness | To assess the method's reliability under varied conditions. |
Future Research Directions and Emerging Paradigms for 2e 3 4 Allyloxy Phenyl Acrylic Acid
Exploration of Novel Synthetic Pathways with Enhanced Sustainability
The future synthesis of (2E)-3-[4-(allyloxy)phenyl]acrylic acid and its derivatives is geared towards environmentally benign methodologies that offer high efficiency and minimize waste. Traditional methods for producing cinnamic acids, such as the Perkin reaction, often require harsh conditions and organic solvents. tandfonline.comnih.gov Emerging research highlights several sustainable alternatives that could be adapted for this specific compound.
Microwave-Assisted Synthesis: This technique has been shown to significantly accelerate the synthesis of cinnamic acid derivatives, often under solvent-free conditions. tandfonline.comnih.govacs.orgresearchgate.netbenthamdirect.com The rapid and intense heating generated by microwave irradiation can lead to shorter reaction times and improved yields. tandfonline.com For instance, a simple and solvent-free synthesis of various cinnamic acid derivatives was achieved by irradiating an aryl aldehyde and malonic acid with polyphosphate ester (PPE) as a catalyst. tandfonline.com
Ultrasound-Assisted Synthesis (Sonochemistry): Sonochemistry utilizes ultrasonic waves to induce chemical reactions. uns.ac.idresearchgate.net This method offers short reaction times, high yields, and is considered environmentally friendly as it minimizes energy consumption and waste. researchgate.net The synthesis of cinnamic acid has been successfully demonstrated using the Perkin reaction under ultrasonic irradiation. uns.ac.id
Green Catalysts and Solvents: The exploration of biodegradable solvents and reusable catalysts is a key aspect of sustainable synthesis. bepls.com Reactions in water or using deep eutectic solvents are being investigated for cinnamic acid derivative synthesis to replace hazardous organic solvents. nih.govnih.gov Furthermore, the use of palladium N-heterocyclic carbene catalysts has been shown to be effective for the green synthesis of cinnamic acids via Mizoroki-Heck cross-coupling reactions. ajol.info
| Synthesis Method | Key Advantages | Relevant Findings for Cinnamic Acid Derivatives |
| Microwave-Assisted | Rapid reaction rates, solvent-free conditions, high yields. tandfonline.comnih.govresearchgate.net | Synthesis of various derivatives achieved in minutes with yields up to 95%. tandfonline.com |
| Ultrasound-Assisted | Short reaction times, high yields, energy efficiency. uns.ac.idresearchgate.net | Successful synthesis via Perkin reaction with improved efficiency. uns.ac.id |
| Green Catalysis | Use of non-toxic, reusable catalysts and benign solvents like water. nih.govnih.govajol.info | Pd-catalyzed cross-coupling and reactions in water demonstrate high environmental friendliness. nih.govajol.info |
Design and Synthesis of Advanced Derivatives with Tunable Properties
The structural scaffold of this compound, featuring a phenyl ring, an acrylic acid group, and an allyloxy substituent, offers multiple sites for modification to create advanced derivatives with tailored properties. Future research will focus on systematically altering these functional groups to enhance biological activity and material characteristics. nih.govumpr.ac.id
The modification of the carboxylic acid group into esters or amides can significantly impact the compound's biological efficacy. nih.govrsdjournal.org Similarly, substitutions on the phenyl ring can modulate properties such as antioxidant, antimicrobial, or anticancer activity. nih.govresearchgate.net Structure-activity relationship (SAR) studies are crucial in guiding the rational design of these new derivatives to optimize their therapeutic potential. rsdjournal.orgnih.gov For example, the introduction of electron-withdrawing groups on the phenyl ring has been shown to enhance the antifungal activity of some cinnamic acid derivatives. nih.gov
In-depth Mechanistic Elucidation of Biological Activities at the Molecular Level
Understanding how this compound and its derivatives exert their biological effects at the molecular level is a critical area for future investigation. Cinnamic acid derivatives are known to interact with various biological targets, including enzymes and receptors. sinoshiny.comnih.gov
Future studies will likely employ a combination of biochemical assays and molecular modeling to identify specific protein targets. The primary mechanisms of interaction often involve the inhibition of enzyme activity. sinoshiny.com This can occur through competitive inhibition, where the derivative binds to the active site of an enzyme, or through irreversible inhibition, where a covalent bond is formed with the enzyme. sinoshiny.com Elucidating these interactions is fundamental for the development of targeted therapies for diseases such as cancer, microbial infections, and inflammatory conditions. nih.govsinoshiny.com
Integration into Multi-component Systems for Material Science Innovations
The unique chemical structure of this compound, particularly the presence of the reactive allyl group and the carboxylic acid, makes it an attractive building block for advanced polymers and multi-component materials. researchgate.net The double bond can participate in polymerization reactions, while the carboxylic acid group can be used for esterification or amidation to create polyesters and polyamides. researchgate.net
Future research will explore the incorporation of this compound into various polymer architectures to develop materials with novel properties. For instance, cinnamic acid derivatives have been used to create photoreactive polymers that undergo [2+2] cycloaddition upon UV irradiation, leading to cross-linking. researchgate.net This property is valuable for applications in photoresists, optical data storage, and biomaterials. The allyloxy group provides an additional site for cross-linking or functionalization, potentially leading to the development of advanced resins, coatings, and nanocomposites.
Computational Design for Targeted Applications
Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking, are powerful tools for the rational design of novel derivatives of this compound with specific biological targets. alquds.edunih.govbenthamdirect.com
QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can predict the activity of newly designed molecules, thereby prioritizing synthetic efforts. alquds.edu Molecular docking simulations can visualize and predict the binding interactions between a ligand, such as a cinnamic acid derivative, and the active site of a target protein, like an enzyme or receptor. benthamdirect.com These computational approaches can guide the modification of the parent compound to enhance its binding affinity and selectivity, accelerating the discovery of potent therapeutic agents. researchgate.net For example, QSAR and docking studies have been successfully used to design cinnamic acid analogues as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. alquds.edubenthamdirect.com
| Computational Method | Application in Drug Design | Potential for this compound |
| QSAR | Predicts biological activity based on chemical structure. nih.gov | Design of derivatives with enhanced antimicrobial, anticancer, or anti-inflammatory properties. researchgate.net |
| Molecular Docking | Simulates the interaction between a molecule and a biological target. benthamdirect.com | Identification of potential protein targets and optimization of binding affinity for targeted therapies. alquds.edu |
Investigation of Environmental Impact and Green Alternatives
In parallel, the development of green alternatives from renewable resources is a growing area of interest. mdpi.comresearchgate.net Cinnamic acid and its precursors can be derived from natural sources like cinnamon oil. mdpi.com Exploring biosynthetic pathways and fermentation processes to produce 4-hydroxybenzaldehyde (B117250), a potential precursor, from biomass would align with the principles of a circular economy and reduce reliance on petrochemical feedstocks.
Exploration of Enzymatic Synthesis Routes for Chiral Intermediates
Biocatalysis offers a highly selective and environmentally friendly approach to synthesizing chiral intermediates from this compound. nih.gov Enzymes, such as lipases, can catalyze reactions with high chemo-, regio-, and enantioselectivity under mild conditions. wur.nlacs.orgnih.gov
Future research will focus on employing lipases for the stereoselective esterification or amidation of the acrylic acid moiety. mdpi.comnih.gov Furthermore, other enzymes could be used to introduce chirality at the double bond or modify the allyloxy group. This approach is particularly valuable for the pharmaceutical industry, where the synthesis of single-enantiomer drugs is often required to ensure efficacy and reduce side effects. The use of immobilized enzymes can also facilitate catalyst recovery and reuse, further enhancing the sustainability of the process. wur.nl Lipase-catalyzed aza-Michael additions to acrylate (B77674) derivatives have been demonstrated, showcasing the potential for creating complex chiral molecules. wur.nlacs.org
Q & A
Basic: What are the standard synthetic routes for (2E)-3-[4-(allyloxy)phenyl]acrylic acid, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves:
- Step 1: Formation of 4-(allyloxy)benzaldehyde via nucleophilic substitution of 4-hydroxybenzaldehyde with allyl bromide under basic conditions (e.g., K₂CO₃ in acetone) .
- Step 2: Knoevenagel condensation between 4-(allyloxy)benzaldehyde and malonic acid or cyanoacetic acid using a catalyst (e.g., ammonium acetate) in glacial acetic acid under reflux (~12 hours) .
- Optimization Tips:
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-reaction purification.
- Temperature control: Reflux at 110–120°C minimizes side reactions like decarboxylation.
- Catalyst loading: Excess ammonium acetate (>10 eq.) improves yield but complicates purification; stoichiometric optimization is advised.
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- 1H/13C NMR: Confirm the (E)-configuration via coupling constants (J = 12–16 Hz for trans-alkene protons). The allyloxy group shows characteristic peaks: δ ~4.6 ppm (OCH₂), δ ~5.3–5.5 ppm (allyl CH₂), and δ ~5.9–6.1 ppm (CH=CH₂) .
- IR Spectroscopy: Detect carboxylic acid O-H stretching (~2500–3000 cm⁻¹) and conjugated C=O (~1680–1700 cm⁻¹) .
- Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]+ at m/z 219.1) and fragmentation patterns .
Advanced: How can computational methods predict the biological activity of this compound?
Answer:
- Molecular Docking: Use software like AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). Focus on hydrogen bonding with the carboxylic acid group and π-π stacking with the phenyl ring .
- QSAR Studies: Correlate electronic descriptors (e.g., HOMO-LUMO gaps) with observed bioactivity. The allyloxy group’s electron-donating effects may enhance binding to hydrophobic pockets .
Advanced: What strategies resolve contradictions in reported solubility and stability data for this compound?
Answer:
- Solubility Profiling: Use a standardized protocol (e.g., shake-flask method) across solvents (DMSO, methanol, chloroform) at 25°C. Note that the carboxylic acid group confers pH-dependent solubility (soluble in basic buffers) .
- Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation via hydrolysis of the allyloxy group is a key concern; stabilize with lyophilization or inert atmosphere storage .
Basic: How can impurities be minimized during synthesis?
Answer:
- Purification: Recrystallize from methanol/water (4:1 v/v) to remove unreacted aldehydes. For persistent impurities (e.g., cis-isomer), use preparative HPLC with a C18 column and isocratic elution (acetonitrile:water = 60:40) .
- Reaction Monitoring: Track intermediates via TLC (Rf ~0.5 in ethyl acetate/hexane = 1:1) and ensure >95% conversion before proceeding .
Advanced: What crystallographic insights exist for structurally similar acrylic acid derivatives?
Answer:
- X-ray Diffraction: Analogues like (E)-3-(pyridin-4-yl)acrylic acid form hydrogen-bonded dimers in the crystal lattice, stabilized by O-H···O interactions. For the target compound, predict similar packing with additional C-H···π interactions from the allyloxy group .
- Supramolecular Analysis: Use Mercury software to analyze intermolecular interactions. The allyloxy moiety may introduce steric effects, altering crystal symmetry compared to methoxy-substituted analogues .
Basic: How is the (E)-configuration of the double bond verified experimentally?
Answer:
- NOE Spectroscopy: Irradiate the β-vinyl proton; absence of NOE enhancement in the α-proton confirms trans geometry.
- UV-Vis Spectroscopy: The (E)-isomer exhibits a λmax ~280 nm due to extended conjugation, whereas the (Z)-isomer shows a blue shift .
Advanced: What role does the allyloxy group play in modulating reactivity?
Answer:
- Electron Donation: The allyloxy group’s oxygen donates electron density via resonance, activating the phenyl ring for electrophilic substitution (e.g., bromination at the para position).
- Post-Functionalization: The allyl group enables click chemistry (e.g., thiol-ene reactions) for bioconjugation or polymer grafting .
Basic: What are the key safety considerations when handling this compound?
Answer:
- Toxicity: Avoid inhalation; use PPE (gloves, goggles) due to potential irritancy from the carboxylic acid group.
- Storage: Store at 2–8°C under argon to prevent oxidation of the allyl group .
Advanced: How can in vitro assays evaluate its potential as a kinase inhibitor?
Answer:
- Assay Design: Use a fluorescence-based ADP-Glo™ Kinase Assay with recombinant kinases (e.g., EGFR). Pre-incubate the compound (1–100 µM) with ATP and substrate, then quantify inhibition via luminescence .
- Data Interpretation: Compare IC50 values to known inhibitors (e.g., erlotinib). Structural analogs with pyridyl substituents show enhanced activity, suggesting the allyloxy group may require optimization for potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
